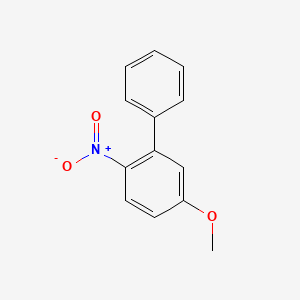
5-Methoxy-2-nitrobiphenyl
Cat. No. B8608385
M. Wt: 229.23 g/mol
InChI Key: XNIXNFJHWHWYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05302720
Procedure details


A suspension of 2-nitro-5-methoxyaniline (3.7 g) in water (25 ml) was heated at 80° C. with 36% hydrochloric acid (7.7 ml) for 30 minutes. It was then treated dropwise with aqueous sodium nitrite solution (1.8 g in 5 ml H2O) at 0° C. After 1 hour, the mixture was filtered and the filtrate added at 23° C. to a solution of dimethylamine (35% aqueous solution, 3.9 ml) and sodium carbonate (8.2 g) in water (340 ml). After 12 hours at 23° C. a solid was collected by filtration and dissolved in benzene (100 ml). The solution was heated under reflux and treated with p-toluene sulphonic acid (4.0 g) and heated under reflux for 4 hours in a Dean-Stark water separator. The reaction mixture stood for 48 hours and was then partitioned between cold 10% aqueous sodium hydroxide solution and dichloromethane. Evaporation of the organic layer left an oil which was purified on silica column using ethylacetate:hexane as eluant to furnish 5-methoxy-2-nitrobiphenyl which was dissolved in ethanol (30 ml) and heated under reflux with sodium sulphide (5.3 g) for 8 hours. Purification of the product on a silica column gave 2-amino-5-methoxybiphenyl which was converted into its hydro-chloride salt (m.p. 167° C.).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:5]=1N)([O-:3])=[O:2].Cl.N([O-])=O.[Na+]>O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[C:5]([C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:5]=2)[CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
7.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate added at 23° C. to a solution of dimethylamine (35% aqueous solution, 3.9 ml) and sodium carbonate (8.2 g) in water (340 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 12 hours at 23° C. a solid was collected by filtration
|
|
Duration
|
12 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in benzene (100 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with p-toluene sulphonic acid (4.0 g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours in a Dean-Stark water separator
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture stood for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then partitioned between cold 10% aqueous sodium hydroxide solution and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the organic layer
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on silica column
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C(C1)C1=CC=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

